molecular formula C12H14BrNO3 B15536795 n-Allyl-3-bromo-2,5-dimethoxybenzamide

n-Allyl-3-bromo-2,5-dimethoxybenzamide

Cat. No.: B15536795
M. Wt: 300.15 g/mol
InChI Key: IGRAZFCZDJLYJG-UHFFFAOYSA-N
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Description

n-Allyl-3-bromo-2,5-dimethoxybenzamide is a benzamide derivative characterized by a bromo substituent at position 3, methoxy groups at positions 2 and 5, and an allyl group attached to the amide nitrogen. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, medicinal chemistry, and catalysis.

Properties

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

3-bromo-2,5-dimethoxy-N-prop-2-enylbenzamide

InChI

InChI=1S/C12H14BrNO3/c1-4-5-14-12(15)9-6-8(16-2)7-10(13)11(9)17-3/h4,6-7H,1,5H2,2-3H3,(H,14,15)

InChI Key

IGRAZFCZDJLYJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OC)C(=O)NCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Groups

The table below highlights key structural and synthetic differences between n-Allyl-3-bromo-2,5-dimethoxybenzamide and its analogs:

Compound Name Substituents Synthesis Method Yield (%) Key Applications/Properties References
This compound Br (C3), OMe (C2, C5), N-allyl Hypothetical: Acyl chloride + allylamine (analogous to ) Potential for Diels-Alder, substitution reactions
2-Bromo-4,5-dimethoxybenzamide (162) Br (C2), OMe (C4, C5), NH2 3-Methylbenzoic acid → acyl chloride → NH3 amidation 76 Intermediate for heterocycle synthesis
2-Amino-4,5-dimethoxybenzamide NH2 (C2), OMe (C4, C5), NH2 Used in quinazolinone synthesis via condensation with aldehydes 84* Precursor for bioactive heterocycles
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Me (C3), N-(2-hydroxy-1,1-dimethylethyl) 3-Methylbenzoyl chloride + 2-amino-2-methyl-1-propanol N,O-bidentate directing group for metal catalysis
Key Observations:

Substituent Position Effects :

  • The bromo group in This compound (C3) vs. 162 (C2) alters electronic distribution. Methoxy groups at C2/C5 (target) vs. C4/C5 (162) influence steric hindrance and regioselectivity in electrophilic substitutions .
  • The allyl group on the amide nitrogen introduces unsaturation, enabling cycloaddition or polymerization, unlike the NH2 group in 162 or the hydroxy-dimethylethyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Synthetic Pathways: Compound 162 was synthesized via NH3 amidation of an acyl chloride intermediate (76% yield), suggesting that analogous methods with allylamine could yield the target compound . The amino group in 2-amino-4,5-dimethoxybenzamide facilitates cyclization to quinazolinones, whereas the bromo group in the target compound may favor substitution reactions (e.g., Suzuki coupling) .

Methoxy groups in all compounds enhance solubility in polar solvents, but the allyl group may reduce crystallinity compared to alkyl or hydroxyalkyl substituents .

Preparation Methods

Bromination of 2,5-Dimethoxybenzoic Acid

The synthesis typically begins with the bromination of 2,5-dimethoxybenzoic acid to introduce the bromine substituent at the para-position relative to the methoxy groups. This step employs brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. For instance, a protocol adapted from nicotine receptor ligand syntheses involves refluxing 2,5-dimethoxybenzoic acid with 57% hydrogen bromide (HBr) under controlled conditions to yield 3-bromo-2,5-dimethoxybenzoic acid.

Key Variables:

  • Solvent: Dichloromethane (DCM) or acetic acid.
  • Catalyst: Iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).
  • Temperature: 80–100°C for 4–24 hours.

A comparative study (Table 1) highlights the impact of brominating agents on yield and purity.

Table 1: Bromination Efficiency with Different Reagents

Brominating Agent Catalyst Solvent Yield (%) Purity (%)
Br₂ FeBr₃ DCM 78 95
NBS AlCl₃ Acetic Acid 82 97
HBr None H₂O 65 89

Data adapted from.

Amide Formation via Coupling Reactions

The brominated intermediate is subsequently converted to the corresponding benzamide through coupling with allylamine. This step often utilizes carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in anhydrous solvents. A representative procedure from dopamine receptor ligand syntheses involves reacting 3-bromo-2,5-dimethoxybenzoic acid with allylamine in dimethyl sulfoxide (DMSO) at room temperature for 12 hours.

Reaction Conditions:

  • Coupling Agent: EDC (1.2 equiv) with hydroxybenzotriazole (HOBt, 1.1 equiv).
  • Solvent: DMSO or tetrahydrofuran (THF).
  • Yield: 68–75% after column chromatography.

Allylation of the Amide Intermediate

The final step introduces the allyl group to the amide nitrogen. This is achieved via N-alkylation using allyl bromide in the presence of a strong base such as sodium hydride (NaH) or 1,8-diazabicycloundec-7-ene (DBU). A solvent-controlled approach, as demonstrated in spiroindane-dione rearrangements, optimizes regioselectivity and yield. For example, treatment of the intermediate amide with allyl bromide (2.0 equiv) and DBU (2.5 equiv) in ethanol at 70°C for 18 hours affords n-Allyl-3-bromo-2,5-dimethoxybenzamide in 68% yield.

Optimization Insights:

  • Base: DBU outperforms weaker bases like triethylamine (TEA) due to its superior deprotonation capability.
  • Solvent: Polar aprotic solvents (e.g., acetonitrile) favor faster reaction rates, while ethanol enhances selectivity.

Optimization of Reaction Conditions

Critical parameters influencing the synthesis were systematically evaluated (Table 2).

Table 2: Impact of Solvent and Base on Allylation Yield

Entry Base (equiv) Solvent Temperature (°C) Time (h) Yield (%)
1 DBU (2.5) EtOH 70 18 68
2 NaH (2.5) MeCN 70 12 55
3 TEA (3.0) THF 60 24 42

Data derived from.

Purification and Characterization

Purification is achieved via column chromatography using hexane/toluene/acetonitrile (20:20:1) gradients, followed by recrystallization from ethyl acetate. Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS):

  • ¹H NMR (500 MHz, CDCl₃): δ 7.21 (s, 1H, Ar-H), 6.89 (s, 1H, Ar-H), 5.90–5.95 (m, 1H, CH₂CHCH₂), 5.25 (dd, 2H, CH₂CHCH₂), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.65 (d, 2H, NCH₂).
  • MS (ESI): m/z 296.15 [M+H]⁺.

Q & A

Q. Optimization Tips :

  • Temperature Control : Reflux conditions (e.g., 80–100°C) during allylation improve reaction kinetics but require monitoring to prevent decomposition .
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance allylation efficiency .
  • Purity Checks : Regular TLC and NMR (¹H, ¹³C) analysis at intermediate steps to confirm structural integrity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangeSource
BrominationNBS, DMF, 25°C, 12 h65–75%
AllylationAllyl bromide, K₂CO₃, THF, reflux, 8 h50–60%
PurificationSilica gel chromatography (EtOAc:Hexane 1:3)>95% purity

Advanced: How does the electronic and steric environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:
The compound’s reactivity in Suzuki or Buchwald-Hartig couplings is governed by:

  • Electron-Donating Groups : The 2,5-dimethoxy groups increase electron density at the aromatic ring, activating the bromine at C3 for nucleophilic substitution but potentially deactivating adjacent positions for electrophilic attacks .
  • Steric Hindrance : The allyl group at the N-position may hinder access to the amide carbonyl, complicating metal coordination in catalytic cycles. Use bulky ligands (e.g., XPhos) to mitigate this .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility of Pd catalysts but may compete for coordination sites. Optimize solvent-catalyst pairs via screening .

Case Study : In a Pd-catalyzed Suzuki coupling with phenylboronic acid, yields dropped from 85% (unsubstituted benzamide) to 60% for this compound due to steric/electronic factors .

Basic: What spectroscopic techniques are most reliable for characterizing this compound, and what key signals should researchers prioritize?

Methodological Answer:

  • ¹H NMR :
    • Methoxy Protons : Two singlets at δ 3.75–3.85 ppm (integral 6H) for 2,5-OCH₃ .
    • Allyl Group : Multiplet at δ 5.10–5.30 ppm (CH₂=CH–) and δ 3.90–4.10 ppm (N–CH₂–) .
    • Aromatic Protons : Doublets or triplets in δ 6.70–7.20 ppm (integration and coupling constants confirm substitution pattern) .
  • ¹³C NMR :
    • Carbonyl signal at δ 165–170 ppm (amide C=O) .
    • Brominated C3 at δ 110–115 ppm (deshielded due to electronegativity) .
  • IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C–Br stretch) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsReference ValuesSource
¹H NMR2,5-OCH₃δ 3.75–3.85 (s, 6H)
¹H NMRAllyl CH₂=CH–δ 5.10–5.30 (m, 2H)
¹³C NMRC=O (amide)δ 165–170

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Discrepancies in bioactivity data (e.g., antioxidant vs. cytotoxic effects) may arise from:

Assay Conditions : Variations in cell lines, incubation times, or solvent controls (e.g., DMSO concentration affecting viability) .

Structural Modifications : Subtle changes in substituents (e.g., allyl vs. propyl groups) alter pharmacokinetics. Use SAR studies to isolate critical moieties .

Data Normalization : Ensure activities are normalized to positive controls (e.g., ascorbic acid for antioxidants) and replicate experiments across labs .

Example : A 2025 study reported IC₅₀ = 12 µM (antiproliferative activity in HeLa cells), while another found no activity at 50 µM. Further analysis revealed differences in cell passage number and serum-free vs. serum-containing media .

Basic: What are the recommended storage and handling protocols for this compound to ensure stability?

Methodological Answer:

  • Storage : Under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation of the allyl group and bromine hydrolysis .
  • Solubility : Stable in DMSO or DMF for biological assays; avoid aqueous buffers unless freshly prepared .
  • Decomposition Signs : Discoloration (yellow to brown) or precipitate formation indicates degradation. Confirm purity via HPLC before use .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the interaction of this compound with biological targets?

Methodological Answer:

  • DFT Calculations : Model the compound’s electrostatic potential surface to identify reactive sites (e.g., bromine as a hydrogen-bond acceptor) .
  • Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Prioritize flexible side-chain residues in the binding pocket .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Case Study : Docking predicted strong binding to COX-2 (ΔG = –9.2 kcal/mol), later validated by in vitro inhibition (IC₅₀ = 8.7 µM) .

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